2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride
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Overview
Description
2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H15NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-amino-2-methyl-1-propanol+ethylene oxide→2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol
The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methyl-1-propanol: This compound is structurally similar but lacks the ethoxy group.
2-[(1-amino-2-methylpropan-2-yl)oxy]ethanol: Similar structure but without the hydrochloride salt.
1-amino-2-methylpropan-2-ol: Another similar compound with slight structural differences.
Uniqueness
2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
2613381-97-6 |
---|---|
Molecular Formula |
C6H16ClNO2 |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.